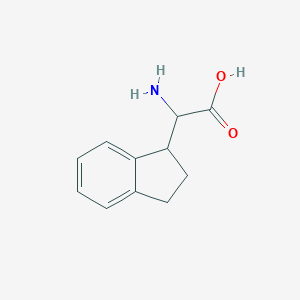

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAYGFYEVSZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619012 | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179185-78-5 | |

| Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-indanylglycine, is a non-proteinogenic, chiral amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic indane scaffold imparts conformational constraint, a desirable feature in the design of bioactive molecules. This property can lead to enhanced metabolic stability and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this unique amino acid, its synthesis, and its application as a key building block in the development of novel therapeutics. While the compound itself is not typically evaluated for direct biological activity, its incorporation into larger molecules has led to the discovery of potent anti-inflammatory, antibacterial, and antiviral agents.

Chemical and Physical Properties

(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a white solid with the molecular formula C₁₁H₁₃NO₂.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [2] |

| Synonyms | L-β-indanylglycine, L-2-Indanylglycine | [2] |

| CAS Number | 155239-51-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Appearance | White solid | [4] |

| Purity | Typically ≥97% | [5] |

| Predicted Boiling Point | 372.9 ± 25.0 °C | [3] |

| Predicted Density | 1.254 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents | [4] |

Synthesis and Characterization

The synthesis of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid often involves a multi-step process, with a key step being the enzymatic resolution to obtain the desired (S)-enantiomer. A general synthetic workflow is outlined below.

Representative Experimental Protocol: Enzymatic Resolution

A common method for obtaining the enantiomerically pure amino acid is through enzymatic resolution of a racemic mixture. This can be achieved by the selective hydrolysis of an ester derivative or the selective acylation of the amino group of one enantiomer catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B).

Protocol: Lipase-Catalyzed Acetylation for Resolution

-

Substrate Preparation: The racemic 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

-

Acylating Agent: An acylating agent, such as ethyl acetate, is added to the reaction mixture.

-

Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.

-

Reaction: The suspension is agitated at a controlled temperature (e.g., 60 °C) for a specified period, during which the lipase selectively acetylates the (R)-enantiomer.

-

Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the unreacted (S)-amino acid.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted (S)-amino acid can then be separated from the acetylated (R)-enantiomer by extraction or chromatography. The acetylated (R)-enantiomer can be hydrolyzed back to the racemic mixture for recycling.

Applications in Drug Discovery and Development

The primary utility of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid lies in its role as a chiral building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. Its rigid structure helps to pre-organize the conformation of the final compound, which can lead to increased potency and selectivity for its biological target.

Anti-inflammatory Agents

Derivatives of indane carboxylic acids have been investigated for their anti-inflammatory properties. The incorporation of the amino acid moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

-

Animals: Wistar rats are typically used.

-

Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally to the rats. A control group receives only the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.

-

Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined.

Antibacterial Agents

Aminoindane derivatives have shown promise as antibacterial agents, particularly against multidrug-resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Bacterial Strains: Strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii are used.

-

Culture Preparation: The bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized concentration.

-

Microdilution Assay: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data for Aminoindane Derivatives:

| Compound | Target Organism | MIC (µg/mL) |

| Aminoindane Derivative 8 | A. baumannii | 3.9025 - 15.625 |

| MRSA | 3.9025 - 15.625 | |

| Aminoindane Derivative 9 | A. baumannii | 3.9025 - 15.625 |

| MRSA | 3.9025 - 15.625 |

Data from a study on previously synthesized aminoindane derivatives, where compound 8 contains a carboxylic acid functional group.[1]

Antiviral Agents: CD4-Mimetic Compounds

A significant application of the indane scaffold, including derivatives of the title amino acid, is in the development of small-molecule HIV-1 entry inhibitors known as CD4-mimetic compounds (CD4mcs). These compounds bind to the HIV-1 envelope glycoprotein gp120, mimicking the natural receptor CD4 and inducing conformational changes that inactivate the virus.

Experimental Protocol: HIV-1 Entry Inhibition Assay

-

Cell Line: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are commonly used.

-

Virus: A laboratory-adapted or clinical isolate of HIV-1 is used.

-

Assay Procedure: TZM-bl cells are plated in 96-well plates. The test compound is serially diluted and pre-incubated with the virus. This mixture is then added to the cells.

-

Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.

-

Data Acquisition: The luciferase activity is measured using a luminometer.

-

Data Analysis: The concentration at which the compound inhibits 50% of viral entry (IC₅₀) is calculated.

Quantitative Data for an Indane-Core CD4-Mimetic (BNM-III-170):

| Virus Strain | IC₅₀ (µM) |

| HIV-1 JRFL | 9.6 ± 2.9 |

BNM-III-170 is a lead CD4-mimetic compound with an indane scaffold.

Signaling Pathways and Logical Relationships

As (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a synthetic building block, there is no direct research on its effects on specific signaling pathways. However, the derivatives synthesized from it are designed to interact with specific biological targets and modulate their downstream signaling. For example, CD4-mimetic compounds initiate a series of conformational changes in the HIV-1 envelope glycoprotein, which is a logical relationship of molecular interactions rather than a cellular signaling pathway.

Conclusion

(S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable and versatile chiral building block in modern medicinal chemistry. Its conformationally restricted indane core provides a robust scaffold for the design of novel therapeutics with improved pharmacological profiles. While the amino acid itself is not biologically active, its incorporation into larger molecules has led to the development of potent anti-inflammatory, antibacterial, and antiviral compounds. This technical guide has provided an overview of its properties, synthesis, and applications, highlighting its importance for researchers and scientists in the field of drug discovery and development. Further exploration of derivatives incorporating this unique amino acid holds significant promise for the identification of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling and Synthesis of Conformationally Restricted Amino Acids: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry due to its conformationally constrained indane scaffold. This structural feature can enhance metabolic stability and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the enantiomerically pure (R)-isomer of this amino acid. The core of this guide focuses on a proposed asymmetric synthesis utilizing a chiral nickel(II) complex of a glycine Schiff base, a powerful methodology for the preparation of tailor-made amino acids. Additionally, alternative and complementary approaches, such as enzymatic resolution, are discussed. Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathways are provided to facilitate practical implementation in a research and development setting.

Introduction

The synthesis of unnatural amino acids with defined stereochemistry is of paramount importance in modern drug discovery. The incorporation of conformationally restricted moieties, such as the 2,3-dihydro-1H-indene (indane) ring system, into peptide and small molecule therapeutics can lead to improved pharmacological properties. (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid presents a unique scaffold where the amino acid backbone is directly attached to the five-membered ring of the indane system, imparting significant conformational rigidity. This guide outlines a robust and adaptable synthetic approach to access the enantiomerically pure (R)-isomer of this valuable compound.

Proposed Asymmetric Synthesis via a Chiral Nickel(II) Complex

The alkylation of chiral nickel(II) complexes of glycine Schiff bases has emerged as a leading methodology for the asymmetric synthesis of a wide variety of α-amino acids.[1][2][3] This approach offers high stereocontrol, operational simplicity, and the potential for scalability. We propose a synthetic route based on the diastereoselective bis-alkylation of a chiral Ni(II)-glycine complex with 1,2-bis(bromomethyl)benzene to construct the indane ring system.

Overall Synthetic Strategy

The proposed synthesis involves three main stages:

-

Preparation of the Chiral Nickel(II) Complex: Formation of the key chiral nickel(II) complex from a chiral ligand, glycine, and a nickel(II) source.

-

Diastereoselective Bis-Alkylation: The crucial C-C bond-forming step where the indane ring is constructed via reaction with 1,2-bis(bromomethyl)benzene.

-

Hydrolysis and Isolation: Cleavage of the chiral auxiliary and nickel to release the target (R)-amino acid.

Figure 1: Proposed workflow for the asymmetric synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related amino acids using chiral nickel(II) complexes.[1][4]

Step 1: Preparation of the Chiral (S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide Ligand

This chiral ligand is a key component for inducing asymmetry. Its synthesis from commercially available starting materials is a prerequisite.

Step 2: Preparation of the Chiral Nickel(II) Complex of Glycine Schiff Base

-

Materials:

-

(S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide

-

Glycine

-

Nickel(II) nitrate hexahydrate

-

Sodium hydroxide

-

Methanol

-

-

Procedure:

-

A solution of sodium hydroxide (2.0 eq) in methanol is added to a stirred suspension of the chiral ligand (1.0 eq) and glycine (1.2 eq) in methanol.

-

The mixture is heated to reflux for 30 minutes.

-

A solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol is added dropwise, and the resulting mixture is refluxed for 2 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated chiral nickel(II)-glycine complex is collected by filtration, washed with methanol, and dried under vacuum.

-

Step 3: Diastereoselective Bis-Alkylation

-

Materials:

-

Chiral Nickel(II)-Glycine Complex

-

1,2-Bis(bromomethyl)benzene

-

Sodium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred suspension of the chiral nickel(II)-glycine complex (1.0 eq) in anhydrous DMF at room temperature under an inert atmosphere, sodium tert-butoxide (2.2 eq) is added portion-wise.

-

The mixture is stirred for 30 minutes, resulting in a deep red solution of the glycine enolate.

-

A solution of 1,2-bis(bromomethyl)benzene (1.1 eq) in anhydrous DMF is added dropwise over 1 hour.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclized nickel(II) complex.

-

Step 4: Hydrolysis and Isolation of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

-

Materials:

-

Crude Cyclized Nickel(II) Complex

-

6 M Hydrochloric acid

-

Dowex 50WX8 ion-exchange resin

-

-

Procedure:

-

The crude cyclized nickel(II) complex is suspended in 6 M hydrochloric acid and heated to reflux for 6 hours.

-

The mixture is cooled to room temperature, and the precipitated chiral ligand is recovered by filtration.

-

The aqueous filtrate is washed with diethyl ether to remove any remaining organic impurities.

-

The aqueous layer is concentrated under reduced pressure.

-

The residue is dissolved in water and passed through a column of Dowex 50WX8 ion-exchange resin (H+ form).

-

The column is washed with water and then eluted with 2 M aqueous ammonia.

-

The ammonia fractions containing the amino acid are collected, combined, and concentrated under reduced pressure to afford the crude (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Expected Data and Characterization

The following table summarizes the expected quantitative data for the synthesis.

| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de) (%) |

| Complexation | Chiral Ni(II)-Glycine Complex | >90 | N/A |

| Bis-Alkylation | Cyclized Ni(II) Complex | 70-85 | >95 |

| Hydrolysis & Isolation | (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 85-95 | >98 (after purification) |

Table 1: Expected Quantitative Data for the Asymmetric Synthesis.

Alternative Synthetic Strategies

While the chiral nickel(II) complex approach is highly promising, other strategies can be considered for the synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers of racemic amino acids and their derivatives.[5] This approach relies on the high enantioselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the two.

Figure 2: General workflow for enzymatic kinetic resolution.

Experimental Considerations for Enzymatic Resolution:

-

Substrate: The racemic amino acid would first need to be synthesized and then esterified (e.g., methyl or ethyl ester) to be a suitable substrate for many hydrolases.

-

Enzyme Screening: A panel of commercially available lipases and proteases would be screened to identify an enzyme with high activity and enantioselectivity for the substrate.

-

Reaction Conditions: Optimization of pH, temperature, solvent, and reaction time is crucial for achieving high conversion and enantiomeric excess.

-

Separation: After the resolution, the resulting amino acid and unreacted ester must be separated, typically by extraction or chromatography.

Conclusion

This technical guide has outlined a detailed and robust strategy for the asymmetric synthesis of (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a valuable building block for drug discovery. The proposed route, leveraging the power of chiral nickel(II) complex chemistry, offers a clear path to obtaining the target molecule in high yield and enantiopurity. The inclusion of alternative enzymatic resolution strategies provides additional avenues for researchers to explore. The provided experimental protocols, data tables, and visual workflows are intended to serve as a practical resource for scientists engaged in the synthesis of novel and complex amino acid derivatives.

References

- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of bis-α,α′-amino acids through diastereoselective bis-alkylations of chiral Ni(ii)-complexes of glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of L-β-Indanylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-β-Indanylglycine, systematically named (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a non-proteinogenic β-amino acid.[1][2][3] Its structure incorporates a rigid indanyl moiety, which imparts significant conformational constraints. This unique structural feature has made L-β-indanylglycine a valuable building block in medicinal chemistry and peptide design. The fixed orientation of the indanyl group can influence the secondary structure of peptides and enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of L-β-indanylglycine, along with a detailed, generalized protocol for its asymmetric synthesis and characterization.

Chemical Structure and Stereochemistry

The chemical structure of L-β-indanylglycine consists of a glycine backbone where the α-carbon is substituted with an indan-2-yl group. The "L" configuration at the α-carbon corresponds to the (S) stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules.[1][2][3]

Caption: 2D structure of L-β-indanylglycine highlighting the (S)-stereocenter.

The presence of the chiral center at the α-carbon gives rise to two enantiomers: L-β-indanylglycine ((S)-enantiomer) and D-β-indanylglycine ((R)-enantiomer). The biological activity of molecules containing this amino acid is often highly dependent on this stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of L-β-indanylglycine is presented in the table below. These are primarily computed values due to the limited availability of experimental data in public literature.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [1][2][3] |

| CAS Number | 155239-51-3 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 191.23 g/mol | [1][2][3] |

| XLogP3 | -1.1 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 3 | [1][3] |

| Rotatable Bond Count | 2 | [1][3] |

| Exact Mass | 191.094628657 Da | [1][3] |

| Monoisotopic Mass | 191.094628657 Da | [1][3] |

| Topological Polar Surface Area | 63.3 Ų | [1][3] |

| Heavy Atom Count | 14 | [1][3] |

Experimental Protocols

Asymmetric Synthesis of L-β-Indanylglycine

Logical Workflow for Asymmetric Synthesis

Caption: Generalized workflow for the asymmetric synthesis of L-β-indanylglycine.

Detailed Methodologies:

-

Formation of the Chiral Glycine Synthon: A chiral auxiliary, for instance, a derivative of (–)-8-(β-naphthyl)menthol, is reacted with a protected glycine derivative (e.g., N-protected glycine methyl ester) to form a chiral glycine synthon. This step introduces the stereochemical directing group.

-

Generation of the Chiral Enolate: The chiral glycine synthon is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF). This deprotonation selectively removes the α-proton to generate a chiral enolate.

-

Diastereoselective Alkylation: The chiral enolate is then reacted with a suitable electrophile, 2-bromoindan. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of the alkylated product with high diastereoselectivity.

-

Purification: The resulting diastereomers are separated using column chromatography on silica gel.

-

Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the desired product, often under hydrolytic conditions (e.g., using aqueous acid or base).

-

Deprotection: Any protecting groups on the amino and carboxyl functionalities are removed to yield the final L-β-indanylglycine. The final product is typically purified by recrystallization or ion-exchange chromatography.

Stereochemical Analysis

The enantiomeric purity of the synthesized L-β-indanylglycine is determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent followed by analysis using standard chromatographic or spectroscopic techniques.

Spectroscopic Characterization

While specific experimental spectra for L-β-indanylglycine are not widely published, the expected spectroscopic features can be predicted based on the analysis of similar amino acids.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanyl ring, the methylene protons of the five-membered ring, the α-proton, and the protons of the amino group. The chemical shift and multiplicity of the α-proton would be of particular interest for confirming the structure.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the α-carbon, and the carbons of the indanyl moiety.

Infrared (IR) Spectroscopy

The IR spectrum of L-β-indanylglycine is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the amino group (around 3200-3400 cm⁻¹).

-

C-H stretching vibrations of the aromatic and aliphatic parts of the indanyl group (around 2850-3100 cm⁻¹).

-

C=O stretching vibration of the carboxylic acid group (around 1700-1725 cm⁻¹).

-

N-H bending vibrations (around 1500-1650 cm⁻¹).

-

C-N stretching vibrations (around 1000-1250 cm⁻¹).

Biological Significance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the biological activity or the precise signaling pathways in which L-β-indanylglycine is directly involved. However, as a constrained β-amino acid, it is a valuable tool in the design of peptidomimetics. These mimetics are often developed to target a wide range of biological processes by mimicking or blocking the interactions of natural peptides with their receptors or enzymes.

Potential Areas of Application in Drug Discovery

Caption: Potential applications of L-β-indanylglycine in targeting various protein classes.

The incorporation of L-β-indanylglycine into peptide sequences can lead to compounds with enhanced metabolic stability and improved pharmacokinetic profiles. Its rigid structure can help in locking the peptide backbone into a bioactive conformation, thereby increasing its potency and selectivity for targets such as G-protein coupled receptors (GPCRs), proteases, and integrins. Further research is required to elucidate the specific biological roles and mechanisms of action of peptides containing L-β-indanylglycine.

Conclusion

L-β-indanylglycine is a conformationally constrained β-amino acid with significant potential in the fields of medicinal chemistry and drug discovery. Its rigid indanyl moiety provides a valuable scaffold for the design of novel peptidomimetics with improved biological properties. While detailed experimental data on its crystal structure and specific biological targets are still emerging, the established principles of asymmetric synthesis and spectroscopic analysis provide a solid foundation for its use in the development of new therapeutic agents. Future research focusing on the crystallographic analysis and biological evaluation of L-β-indanylglycine and its derivatives will undoubtedly expand its applications in science and medicine.

References

- 1. Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]

- 3. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Indanylglycine

This technical guide provides a comprehensive overview of the core physical and chemical properties of indanylglycine, with a focus on 2-indanylglycine. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes important concepts to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

Indanylglycine is a non-proteinogenic amino acid characterized by the presence of an indanyl moiety attached to the alpha-carbon of glycine. The position of the glycine substitution on the indane ring gives rise to different isomers, primarily 1-indanylglycine and 2-indanylglycine. Much of the available data pertains to the N-fluorenylmethyloxycarbonyl (Fmoc) protected form of L-2-indanylglycine, a derivative widely used in solid-phase peptide synthesis.

Core Molecule: 2-Indanylglycine

Table 1: Physical and Chemical Properties of 2-Indanylglycine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| IUPAC Name | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [1] |

| XLogP3 | -1.1 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Note: The data in Table 1 is computationally derived.

Fmoc-L-2-Indanylglycine

Table 2: Physical and Chemical Properties of Fmoc-L-2-Indanylglycine

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₃NO₄ | [2][3] |

| Molecular Weight | 413.47 g/mol | [2][3] |

| Appearance | Generally a white solid | [2] |

| Boiling Point (Predicted) | 656.8 ± 43.0 °C | [2] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.80 ± 0.10 | [2] |

| Solubility | Good solubility in common organic solvents | [2] |

Experimental Protocols

Synthesis of (S)-N-Fmoc-2-indanylglycine

A common method for the synthesis of (S)-N-Fmoc-2-indanylglycine involves the reaction of L-2-dihydroindanoglycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[2] The reaction is typically carried out in a suitable solvent system under controlled conditions to ensure the specific protection of the amino group. This process is a crucial step for the subsequent use of indanylglycine in solid-phase peptide synthesis.

Below is a generalized workflow for the synthesis and purification of Fmoc-protected amino acids, which can be adapted for Fmoc-L-2-indanylglycine.

Characterization by High-Performance Liquid Chromatography (HPLC)

The purity of indanylglycine and its derivatives can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol that can be adapted for the analysis of 2-indanylglycine.

Sample Preparation:

-

Prepare a stock solution of the 2-indanylglycine sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to a concentration of 1 mg/mL.

-

Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient: A typical gradient might be from 5% to 95% solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 214 nm or 254 nm.

-

Injection Volume: 10-20 µL.

Biological Activity and Signaling Pathways

Glycine Receptor Antagonism

L-β-Indanylglycine has been identified as a selective antagonist of the glycine receptor. The glycine receptor (GlyR) is a ligand-gated ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.[4][5]

Mechanism of Action:

Glycine, the endogenous agonist, binds to the GlyR, causing the channel to open and allowing chloride ions (Cl⁻) to flow into the neuron.[4][6] This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.

As an antagonist, L-β-indanylglycine is thought to bind to the glycine binding site on the GlyR without activating the channel. By occupying the binding site, it prevents glycine from binding and subsequently inhibits the opening of the chloride channel. This blockade of inhibitory signaling can lead to an increase in neuronal excitability.

Glycine Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the glycine receptor and the antagonistic action of L-β-indanylglycine.

Applications in Research and Drug Development

The primary application of Fmoc-L-2-indanylglycine is as a building block in solid-phase peptide synthesis (SPPS).[2] Its rigid, bicyclic structure can be incorporated into peptides to introduce conformational constraints, which can be beneficial for enhancing binding affinity, selectivity, and metabolic stability of peptide-based drugs. The use of such non-natural amino acids is a key strategy in the development of peptide therapeutics, including peptide hormones and anti-tumor agents.[2]

The discovery of L-β-indanylglycine as a glycine receptor antagonist opens up possibilities for its use as a pharmacological tool to study the role of glycinergic signaling in various physiological and pathological processes. Furthermore, it could serve as a lead compound for the development of novel therapeutics targeting conditions where modulation of glycine receptor activity is desired, such as in certain neurological disorders.

References

- 1. 2-(Indanyl)glycine | C11H13NO2 | CID 167556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Fmoc-L-2-indanylglycine | C26H23NO4 | CID 44784803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of 2-Amino-2-(indan-2-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-amino-2-(indan-2-yl)acetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. Furthermore, it details a key synthetic protocol for its preparation, offering valuable insights for researchers engaged in the synthesis of novel molecular entities.

Commercial Availability

2-Amino-2-(indan-2-yl)acetic acid, also known by synonyms such as D-2-Indanylglycine, is available from various chemical suppliers. The compound is typically offered as a racemic mixture or as specific stereoisomers, with purity levels generally suitable for research and development purposes. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Product Name/Synonym | CAS Number | Purity | Notes |

| Shanghai Macklin Biochemical Co., Ltd. | (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 181227-46-3 | Not specified | Spot supply.[1] |

| SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. | D-2-INDANYLGLYCINE | 181227-46-3 | Not specified | Spot supply.[1] |

| BOC Sciences | D-α-Indanylglycine | 181227-46-3 | 97% | Available as a powder.[2] |

| Appretech Scientific Limited | (2R)-2-amino-2-indan-2-yl-acetic acid | 181227-46-3 | 98% min | Inquire for availability. |

| Weifang Yangxu Group Co., Ltd. | D-2-INDANYLGLYCINE | 181227-46-3 | 99% | Available in bulk quantities. |

| ChemicalBook | D-2-INDANYLGLYCINE | 181227-46-3 | Varies | Lists multiple suppliers.[3] |

Synthesis of 2-Amino-2-(indan-2-yl)acetic Acid

An efficient and scalable method for the preparation of 2-aminoindane-2-carboxylic acid has been reported, utilizing a two-step alkylation of a Ni(II)-complex of a glycine Schiff base. This approach provides a practical route to this and analogous sterically constrained amino acids.

Synthetic Pathway Overview

The synthesis involves the monoalkylation of a nickel(II) complex of a glycine Schiff base with α,α'-dibromo-o-xylene under phase-transfer conditions. This is followed by an intramolecular cyclization to form the indane ring system. The final step is the decomposition of the nickel complex to yield the desired 2-amino-2-(indan-2-yl)acetic acid.

Synthesis of 2-amino-2-(indan-2-yl)acetic acid.

Experimental Protocol

The following protocol is based on the methodology described by Ellis et al. in the Journal of Organic Chemistry.

Step 1: Monoalkylation of the Ni(II)-Glycine Complex

-

To a solution of the Ni(II)-complex of the glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP) in an appropriate organic solvent (e.g., toluene), add α,α'-dibromo-o-xylene.

-

Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, perform an aqueous workup to isolate the crude monoalkylated intermediate complex. The product is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

Dissolve the crude monoalkylated complex from the previous step in a suitable solvent, such as dimethylformamide (DMF).

-

Add a strong base, for example, sodium tert-butoxide (NaO-t-Bu), to the solution at room temperature.

-

Stir the mixture until the intramolecular cyclization is complete, as indicated by TLC analysis.

-

Quench the reaction with a suitable proton source (e.g., water or a mild acid).

-

Extract the cyclized indane complex with an organic solvent and purify by standard methods such as column chromatography if necessary.

Step 3: Decomposition of the Complex and Isolation of the Amino Acid

-

Hydrolyze the purified cyclized indane complex using an acidic solution (e.g., hydrochloric acid) to liberate the free amino acid.

-

The hydrolysis also allows for the recovery of the chiral auxiliary ligand.

-

Isolate the crude 2-amino-2-(indan-2-yl)acetic acid by adjusting the pH to the isoelectric point, leading to its precipitation.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., cold water or ethanol).

-

Further purify the amino acid by recrystallization to obtain the final product of high purity.

This technical guide serves as a starting point for researchers interested in utilizing or synthesizing 2-amino-2-(indan-2-yl)acetic acid. For detailed experimental conditions and characterization data, it is recommended to consult the primary literature.

References

The Biological Activity of Conformationally Restricted Amino Acids: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of conformationally restricted amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. By reducing the inherent flexibility of peptides, these modifications can pre-organize the molecule into a bioactive conformation, leading to significant improvements in binding affinity, target selectivity, metabolic stability, and cell permeability.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of conformationally restricted amino acids in peptide science. It includes a detailed examination of various constraining strategies, quantitative data on the resulting biological activity, step-by-step experimental protocols, and visualizations of key signaling pathways affected by these modified peptides.

Core Concepts: The Rationale for Conformational Restriction

Linear peptides often suffer from several drawbacks that limit their therapeutic potential, including conformational flexibility which leads to a significant entropic penalty upon binding to a target, and susceptibility to proteolytic degradation.[2][3] Constraining the peptide backbone through the introduction of modified amino acids addresses these limitations by:

-

Enhancing Binding Affinity: By locking the peptide into a conformation that mimics its bound state, the entropic cost of binding is reduced, leading to higher affinity for the target receptor.[3][4][5]

-

Improving Metabolic Stability: The rigid structure of constrained peptides can make them less susceptible to cleavage by proteases, thereby increasing their in vivo half-life.[2][6]

-

Increasing Cell Permeability: Certain conformational constraints, such as hydrocarbon stapling, can enhance the lipophilicity and helical character of peptides, facilitating their entry into cells to reach intracellular targets.[7][8]

-

Enhancing Target Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the intended biological target, reducing off-target effects.[1]

Types of Conformationally Restricted Amino Acids and Constraining Strategies

A variety of unnatural amino acids and chemical strategies are employed to introduce conformational constraints into peptides.

Side-Chain to Side-Chain Cyclization

This common strategy involves covalently linking the side chains of two amino acid residues within a peptide sequence.

-

Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a classic method for peptide cyclization. The incorporation of non-natural amino acids like D-penicillamine, which has two methyl groups on the β-carbon, can create a more rigid and stable disulfide bridge.[1]

-

Lactam Bridges: The formation of an amide bond between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine, Ornithine) creates a stable lactam bridge.

-

Hydrocarbon Stapling: This technique involves incorporating two α-methyl, α-alkenyl amino acids at specific positions (e.g., i, i+4 or i, i+7) in a peptide sequence and then cross-linking them using ruthenium-catalyzed olefin metathesis. This method is particularly effective for stabilizing α-helical structures.[9]

Backbone Cyclization

This involves the formation of a peptide bond between the N-terminus and the C-terminus of a peptide, creating a "head-to-tail" cyclic structure. These peptides often exhibit enhanced stability and binding affinity.[2][10]

Incorporation of Rigid Amino Acids

The introduction of amino acids with inherently restricted conformations can rigidify the peptide backbone.

-

N-methylated Amino Acids: The methylation of the backbone amide nitrogen reduces the conformational freedom of the peptide chain and can improve metabolic stability and cell permeability.

-

α,α-disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, which severely restricts the possible phi (φ) and psi (ψ) dihedral angles, often inducing helical or turn conformations.[11]

-

Proline and its Analogs: The cyclic nature of proline restricts the peptide backbone. A wide range of proline analogs with different ring sizes and substitutions have been developed to fine-tune the conformational properties of peptides.[12][13] Examples include thiazolidine-4-carboxylic acid and oxazolidine-4-carboxylic acid.[14]

Quantitative Analysis of Biological Activity

The introduction of conformational constraints can have a profound impact on the biological activity of peptides. The following tables summarize quantitative data from studies on various constrained peptides, comparing their activity to their linear counterparts.

Table 1: Binding Affinity of Peptides Targeting the p53-MDM2/MDMX Interaction

The interaction between the tumor suppressor protein p53 and its negative regulators MDM2 and MDMX is a key target in cancer therapy.[15][16] Constrained peptides have been developed to inhibit this interaction and reactivate the p53 pathway.[17][18][19]

| Peptide | Sequence | Constraint Type | Target | Binding Affinity (Kd) | Reference |

| 17–28p53 | ETFSDLWKLLPE | Linear | MDM2 | ~1-10 µM | [15] |

| PMI | TSFAEYWNLLSP | Linear | MDM2 | Low nM | [15] |

| PMI (N8A) | TSFAEYWALLSP | Linear | MDM2 | 490 pM | [15] |

| PMI (N8A) | TSFAEYWALLSP | Linear | MDMX | 2.4 nM | [15] |

| DPMI-α | TNWYANLEKLLR | D-peptide | MDM2 | 219 nM | [16] |

| DPMI-β | TAWYANFEKLLR | D-peptide | MDM2 | 34.5 nM | [17] |

Table 2: Biological Activity of Cyclic vs. Linear Peptides

| Peptide System | Constraint Type | Target/Assay | Metric | Linear Peptide | Constrained Peptide | Fold Improvement | Reference |

| RGD Pentapeptide | Head-to-tail cyclization | Integrin αvβ3 | Binding Affinity | Lower | Higher | Not quantified | [10] |

| Chemotactic Peptide | Dpg incorporation | Human Neutrophils | ED50 | ~8-fold higher | 1 | ~8 | [11] |

| p[63-82] analog | Disulfide bridge | Bioactivity assay | Activity | Active | Inactive | - | [2] |

| Ribonuclease binder | Head-to-tail cyclization | Ribonuclease | Kd | 35 nM | 0.26 nM | 135 | [20] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of peptides containing conformationally restricted amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Disulfide-Constrained Peptide

This protocol describes the synthesis of a cyclic peptide using Fmoc-D-Pen(Trt)-OH, a derivative of D-penicillamine, to form a rigid disulfide bridge.[1]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Pen(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU or HATU (coupling reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

-

Ammonium bicarbonate buffer (pH 8.5)

-

Reverse-phase HPLC system

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times).[1]

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a ninhydrin test.

-

Wash the resin with DMF (5 times).[1]

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, incorporating Fmoc-D-Pen(Trt)-OH at the desired positions.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.[1]

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[1]

-

-

Disulfide Bond Formation (Oxidation):

-

Dissolve the crude linear peptide in an ammonium bicarbonate buffer (pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

-

Stir the solution vigorously, open to the atmosphere, at room temperature for 12-24 hours.

-

Monitor the reaction progress by RP-HPLC and mass spectrometry.[1]

-

-

Purification and Lyophilization:

-

Purify the cyclic peptide by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final constrained peptide.[1]

-

Protease Stability Assay

This assay compares the stability of a constrained peptide to its linear counterpart in the presence of a protease.

Materials:

-

Linear and constrained peptides

-

Protease solution (e.g., Trypsin, Chymotrypsin, or plasma)

-

Assay buffer (e.g., Tris or PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Solutions: Prepare stock solutions of the linear and constrained peptides in the assay buffer.

-

Reaction Setup:

-

In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of ~50 µM.

-

Incubate the reactions at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Analysis:

-

Analyze the samples by RP-HPLC to monitor the disappearance of the full-length peptide peak over time.

-

Confirm the identity of the peaks using mass spectrometry.

-

-

Data Analysis: Plot the percentage of remaining peptide versus time to determine the half-life of each peptide.

Cell Penetration Assay using Epifluorescence Microscopy

This protocol quantifies the cellular uptake of fluorescently labeled stapled peptides.[7][21]

Materials:

-

FITC-labeled stapled peptides

-

HeLa or U2OS cells

-

384-well clear bottom plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hoechst stain (for nuclear counterstaining)

-

High-throughput epifluorescence microscope with automated image analysis software

Procedure:

-

Cell Seeding: Seed cells into a 384-well plate and allow them to adhere overnight.

-

Peptide Treatment:

-

Replace the cell culture medium with fresh medium containing the FITC-labeled stapled peptide at the desired concentration (e.g., 1 µM).

-

Incubate for a specified time (e.g., 4 hours) at 37°C.

-

-

Washing and Staining:

-

Wash the cells with PBS to remove extracellular peptide.

-

Add Hoechst stain to the wells to label the cell nuclei.

-

-

Image Acquisition:

-

Acquire images using a high-throughput microscope in both the FITC and DAPI (for Hoechst) channels.

-

-

Image Analysis:

-

Use automated image analysis software to identify individual cells based on the nuclear stain.

-

Quantify the mean intracellular fluorescence intensity in the FITC channel for each cell.

-

-

Data Analysis: Calculate the average intracellular fluorescence across the cell population for each treatment condition.

Signaling Pathways and Experimental Workflows

Conformationally restricted peptides are particularly effective at modulating protein-protein interactions (PPIs), which are often challenging to target with small molecules.

The p53-MDM2 Signaling Pathway

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, promoting its degradation.[15][16] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[16] Peptides that mimic the α-helical region of p53 can competitively inhibit the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.

Experimental Workflow for Screening Constrained Peptide Inhibitors

The process of identifying and characterizing a constrained peptide inhibitor for a specific PPI involves a multi-step workflow, from initial design to cellular evaluation.

Conclusion

Conformationally restricted amino acids are indispensable tools in modern peptide chemistry, enabling the transformation of flexible peptides into potent, stable, and cell-permeable therapeutic candidates. The ability to rationally design and synthesize constrained peptides with tailored properties has opened up new avenues for targeting challenging disease-related proteins, particularly those involved in protein-protein interactions. As our understanding of the relationship between peptide conformation and biological function continues to grow, so too will the applications of these powerful molecular building blocks in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 10. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activating the p53 anti-cancer pathway by targeting the MDM2/MDMX dimer interface with short peptide segments: a computational peptide design experiment - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 19. Targeting protein-protein interactions: lessons from p53/MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. rsc.org [rsc.org]

An In-depth Technical Guide to Unnatural Amino Acids in Peptide Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery. By moving beyond the canonical 20 amino acids, UAAs provide a powerful toolkit to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and rapid clearance.[1] This guide details the core principles, experimental methodologies, and applications of UAAs in modern peptide design. It offers a technical overview of how these novel building blocks can enhance proteolytic stability, improve pharmacokinetic profiles, increase receptor affinity, and control peptide conformation.[1][2] With detailed protocols for synthesis and quantitative data on the impact of UAA incorporation, this document serves as a comprehensive resource for researchers aiming to harness the potential of unnatural amino acids in developing next-generation peptide therapeutics.

Introduction: Expanding the Chemical Versatility of Peptides

Peptides are promising therapeutic agents due to their high specificity and potency. However, their development is often hampered by challenges like enzymatic degradation and poor membrane permeability.[3][4] Unnatural amino acids (UAAs), which are amino acid analogs not among the 20 genetically encoded, offer a solution by introducing novel chemical functionalities, stereochemistry, and structural constraints into peptides.[2][5]

The strategic incorporation of UAAs can lead to significant improvements in a peptide's drug-like properties:[1][2]

-

Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains can sterically hinder protease recognition, extending the in-vivo half-life.[2]

-

Improved Pharmacokinetic (ADME) Profiles: UAAs can modify lipophilicity and hydrogen bonding, leading to better absorption, distribution, metabolism, and excretion.[1]

-

Increased Receptor Affinity and Selectivity: Unique side-chain functionalities can create additional interactions with biological targets, boosting binding affinity.[2]

-

Conformational Control: UAAs can lock a peptide into a specific, bioactive conformation, such as an α-helix or β-turn, through methods like peptide stapling or macrocyclization.[1][2]

Classification of Unnatural Amino Acids

UAAs can be categorized based on the modifications they introduce, providing a logical framework for their application in peptide design.

Caption: Classification of Unnatural Amino Acids.

Data Presentation: Quantifying the Impact of UAAs

The strategic substitution of canonical amino acids with UAAs can yield substantial improvements in peptide stability and activity. The following tables summarize quantitative data from various studies, demonstrating these enhancements.

Table 1: Enhancement of Proteolytic Stability

| Peptide Sequence (Modification) | Protease | Half-Life (t½) | Fold Improvement |

| Native Peptide | Trypsin | 15 min | - |

| Peptide with D-Alanine substitution | Trypsin | > 24 hours | > 96x |

| Native Glucagon-like peptide-1 (GLP-1) | DPP-IV | ~2 min | - |

| GLP-1 with Aib substitution at position 2 | DPP-IV | > 12 hours | > 360x |

| Linear Peptide | Chymotrypsin | 30 min | - |

| Stapled Peptide (with alkenyl UAAs) | Chymotrypsin | 8 hours | 16x |

Table 2: Modulation of Receptor Binding Affinity

| Peptide/Ligand | Target Receptor | UAA Substitution | IC₅₀ / Kᵢ | Change in Affinity |

| [Leu⁵]-Enkephalin | δ-Opioid Receptor | None (Native) | 25 nM | - |

| [D-Ala², Leu⁵]-Enkephalin | δ-Opioid Receptor | D-Alanine | 2.5 nM | 10x Increase |

| Somatostatin Analog | Somatostatin Receptors | None (Native) | 5.2 nM | - |

| Octreotide (contains D-Phe, D-Trp) | Somatostatin Receptors | D-Amino Acids | 0.8 nM | 6.5x Increase |

| p53-derived peptide | MDM2 | None (Linear) | 8.5 µM | - |

| Stapled p53 peptide | MDM2 | α-methyl, alkenyl UAAs | 0.06 µM | 140x Increase |

Core Methodologies and Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) is the primary technique for incorporating UAAs into peptides.[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely preferred due to its milder deprotection conditions, which are compatible with a broad range of sensitive UAAs.[6]

General Workflow for Peptide Drug Development with UAAs

The development process for a UAA-containing peptide therapeutic follows a structured, iterative cycle.

Caption: Workflow for UAA-containing peptide drug development.

Experimental Protocol 1: General Fmoc-SPPS Cycle for UAA Incorporation

This protocol outlines a standard manual coupling cycle for incorporating a protected unnatural amino acid.[6]

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) into a reaction vessel.[6] b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes.[6] c. Drain the DMF.[6]

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 5-10 minutes.[6] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. UAA Coupling: a. In a separate vial, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture. c. Immediately add the activated UAA solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours. The time may be extended for sterically hindered UAAs.[6] e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.[6] f. After a negative Kaiser test, wash the resin with DMF (3-5 times).

4. Capping (Optional): a. If the coupling reaction is incomplete, unreacted amino groups should be "capped" to prevent the formation of deletion sequences.[6] b. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.[6] c. Wash the resin with DMF.[6]

5. Final Cleavage and Deprotection: a. After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[6] b. Prepare a cleavage cocktail appropriate for the UAA side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6] Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate PPE. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6] d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6] f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[6] g. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.[6]

Applications and Signaling Pathways

UAAs are powerful tools for probing and modulating biological pathways. For instance, "stapled peptides" incorporating hydrocarbon-stapled UAAs can stabilize α-helical structures, enabling them to penetrate cells and disrupt intracellular protein-protein interactions (PPIs). A classic example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

The Indane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework provides a versatile platform for the design of potent and selective therapeutic agents, enabling precise orientation of functional groups for optimal interaction with biological targets. This technical guide explores the multifaceted role of the indane core in drug discovery, detailing its therapeutic applications, synthetic strategies, and interactions with key signaling pathways.

Therapeutic Significance of the Indane Scaffold

The indane moiety is a cornerstone in a variety of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability across multiple disease areas. Its rigid nature helps to pre-organize molecules into bioactive conformations, often leading to enhanced potency and reduced off-target effects.[1][2][3][4][5]

Table 1: Prominent Indane-Based Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Area | Mechanism of Action |

| Donepezil | Neurodegenerative Diseases (Alzheimer's) | Reversible inhibitor of acetylcholinesterase (AChE)[1] |

| Indinavir | Infectious Diseases (HIV) | HIV protease inhibitor[2][3] |

| Sulindac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID); inhibits cyclooxygenase (COX) enzymes[1][6] |

| Rasagiline | Neurodegenerative Diseases (Parkinson's) | Irreversible inhibitor of monoamine oxidase-B (MAO-B) |

| Indacaterol | Respiratory Diseases (COPD) | Long-acting beta-adrenoceptor agonist |

Quantitative Bioactivity of Indane Derivatives

The versatility of the indane scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for various classes of indane-containing compounds.

Table 2: Anticancer Activity of Selected Indane Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one hybrid (E-methyl lead molecule 47) | SKBR3 (HER2+) | 1.04 | [7] |

| Indanocine | Various | Potent tubulin polymerization inhibitor | [7] |

| Pterosin family (natural products) | HL-60 (Human leukemia) | Cytotoxic | [8] |

| Indazole derivative (2f) | 4T1 (Breast cancer) | 0.23 - 1.15 | [9] |

| Cinnamic acid-indanone hybrid (Compound 2C) | A549 (Lung Cancer) | 1.2 | [10] |

Table 3: Anti-inflammatory Activity of Selected Indane Derivatives

| Compound/Derivative | Assay/Target | IC50 (µM) or % Inhibition | Reference |

| PH46 (Indane dimer) | 5-Lipoxygenase (5-LOX) | 45.30 ± 5.28% inhibition at 10 µM | [1][2] |

| Methylene analogue 7 | 5-Lipoxygenase (5-LOX) | 39.71 ± 4.95% inhibition at 10 µM | [1][2] |

| Indazole derivatives | Carrageenan-induced paw edema (in vivo) | Significant dose-dependent inhibition | [4][5][11] |

| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [12] |

Table 4: Neuroprotective Activity of Selected Indane Derivatives

| Compound/Derivative | Assay/Model | EC50 (µM) | Reference |

| Adamantane derivative (5-hydroxyadamantane-2-on) | Hypergravity-induced ischemia (in vivo) | Increased survival rate at 100 mg/kg | [13][14] |

| CholesteroNitrone ChN2 | Oxygen-glucose deprivation and reoxygenation (in vitro) | ~10 | [15][16] |

| QuinolylNitrone QN23 | Oxygen-glucose deprivation and reoxygenation (in vitro) | ~1 | [15][16] |

Table 5: Pharmacokinetic Parameters of Key Indane-Based Drugs

| Drug | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |

| Donepezil | Varies with dose | ~4.1 | ~81.5 | ~100 |

| Indinavir | Varies with dose and food intake | ~0.8 (fasting) | ~1.8 | ~65 |

| Sulindac | Varies | ~2 | ~7.8 (sulfide metabolite: ~16.4) | ~90 |

Table 6: Toxicity Data for Selected Indane Derivatives

| Compound/Derivative | Test System | LD50/CC50 | Reference |

| General Toxicity (LD50) | Animal models (e.g., rat, oral) | Varies widely depending on the derivative | [17][18][19][20][21] |

| Cytotoxicity (CC50) | Normal cell lines | Varies depending on the compound and cell line | [9] |

Key Signaling Pathways Modulated by Indane Derivatives

Indane-based compounds exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several indane derivatives have been developed as inhibitors of this pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indane scaffolds and for the biological evaluation of their activity.

Synthesis of a Bioactive Indanone Derivative

Synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (A key intermediate for multi-target anti-Alzheimer agents)

This protocol is adapted from the synthesis of precursors for novel indanone derivatives.[3]

-

Step 1: Synthesis of 2-(4-acetamidobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (A1):

-

To a solution of 5,6-dimethoxy-1-indanone (10 mmol) in ethanol, add 4-acetamidobenzaldehyde (12 mmol) and a catalytic amount of piperidine.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure product A1.

-

-

Step 2: Synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (B1):

-

Dissolve the product from Step 1 (A1, 7 mmol) in ethanol (50 mL) and add concentrated hydrochloric acid (10 mL).

-

Reflux the mixture for 12 hours.

-

After cooling, pour the reaction mixture into ice water and neutralize with ammonia solution.

-

Filter the resulting precipitate, wash with water, dry, and crystallize from ethanol to yield the final product B1.

-

Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is widely used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of AChE from electric eel in the assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

-

ATCI Solution: 14 mM acetylthiocholine iodide in deionized water.

-

Test Compounds: Prepare serial dilutions of the indane derivatives in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the assay buffer to each well.

-

Add 50 µL of the test compound solution at various concentrations to the respective wells. For the control, add 50 µL of the buffer with the same percentage of the solvent.

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Drug Discovery Workflow for Privileged Scaffolds

The development of drugs based on privileged scaffolds like indane follows a structured workflow, from initial library design to preclinical evaluation.

Conclusion

The indane scaffold continues to be a highly valuable and versatile framework in medicinal chemistry. Its inherent structural rigidity and amenability to diverse functionalization have led to the development of a wide array of successful therapeutic agents. As our understanding of disease biology and molecular targets deepens, the rational design of novel indane derivatives holds immense promise for addressing unmet medical needs. The systematic exploration of the chemical space around this privileged core, guided by quantitative structure-activity relationships and a thorough understanding of target engagement, will undoubtedly pave the way for the next generation of indane-based medicines.

References

- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]